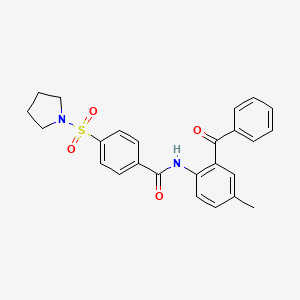![molecular formula C24H27ClN2O3 B6115128 (4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6115128.png)
(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone, also known as CMMP, is a synthetic compound that has been studied for its potential use in scientific research.
Wirkmechanismus
(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone acts as a dopamine reuptake inhibitor, binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased dopamine levels in the synaptic cleft, which can enhance dopaminergic neurotransmission and modulate various physiological processes.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone has been shown to modulate dopamine levels in the brain, leading to various biochemical and physiological effects. It has been shown to enhance locomotor activity in rodents, as well as improve cognitive function and attention in animal models of ADHD. Additionally, (4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone has been shown to have potential neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for abuse and its potential for off-target effects on other neurotransmitter systems.
Zukünftige Richtungen
There are several potential future directions for research on (4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone, including further investigation of its mechanism of action and its potential therapeutic applications. Additionally, there is a need for further research on the safety and efficacy of (4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone in animal models and humans, as well as the development of more selective and potent (4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone analogs.
Synthesemethoden
(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylphenol with 4-morpholinylbenzoyl chloride, followed by the addition of piperidine and methanone. The resulting compound can be purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
(4-chloro-2-methylphenyl){1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, leading to increased dopamine levels in the brain. This mechanism of action has potential implications for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(2-morpholin-4-ylbenzoyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c1-17-15-19(25)8-9-20(17)23(28)18-5-4-10-27(16-18)24(29)21-6-2-3-7-22(21)26-11-13-30-14-12-26/h2-3,6-9,15,18H,4-5,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUZBYLRTQWSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6115054.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-imidazol-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6115061.png)
![N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B6115069.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6115070.png)
![1-ethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6115072.png)

![ethyl 3-(2-fluorobenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6115085.png)
![4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6115093.png)

![N-(2-methoxyphenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6115107.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6115123.png)
![1-cyclohexyl-4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6115130.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6115143.png)
![1-(1-piperidinyl)-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6115151.png)